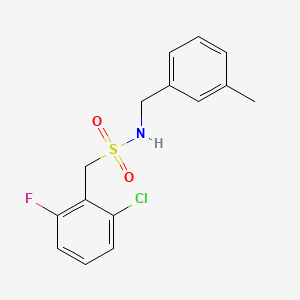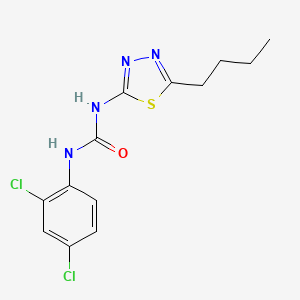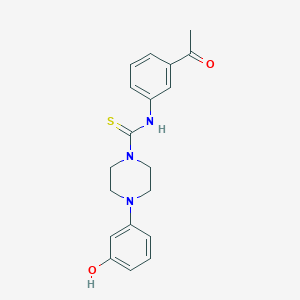![molecular formula C20H25N3O2 B4618993 1-[2-(4-甲氧基苯氧基)丁酰基]-4-(2-吡啶基)哌嗪](/img/structure/B4618993.png)
1-[2-(4-甲氧基苯氧基)丁酰基]-4-(2-吡啶基)哌嗪
描述
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical processes that aim to introduce specific functional groups contributing to the compound's biological activity. For instance, Carceller et al. (1993) explored the synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists, highlighting the importance of substituents in enhancing oral activity (Carceller et al., 1993).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The study by Ban et al. (2023) on the synthesis, crystal structure, and DFT study of a related nitrogenous compound provides insights into the importance of molecular geometry, electron distribution, and intermolecular interactions in defining the compound's chemical behavior and potential biological activity (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse, depending on the functional groups present. For example, the study on piperazine as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives showcases the compound's role in facilitating various organic transformations, highlighting its versatility in chemical reactions (Yousefi et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in the compound's application in drug formulation and delivery. The study by Prabawati (2016) on the synthesis of a piperazine derivative and its characterization provides valuable information on these aspects, which are essential for understanding the compound's behavior in physiological conditions (Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental in determining the compound's potential as a drug candidate. The synthesis and evaluation of piperazine derivatives for their antiallergy activity, as discussed by Walsh et al. (1990), exemplify the significance of chemical properties in predicting the therapeutic potential and safety profile of these compounds (Walsh et al., 1990).
科学研究应用
合成和活性研究
1-[2-(4-甲氧基苯氧基)丁酰基]-4-(2-吡啶基)哌嗪及其衍生物已在各种合成和活性研究中得到探索。值得注意的是,哌嗪的衍生物(一种与所讨论的类似的核心结构)已被合成并评估其在各种细胞模型中的潜在抗过敏、抗精神病和分化诱导活性。
抗过敏活性:一项涉及合成 1-(芳氧基)-4-(4-芳基哌嗪基)-2-丁醇衍生物(与 1-[2-(4-甲氧基苯氧基)丁酰基]-4-(2-吡啶基)哌嗪具有结构相似性)的研究表明具有显着的抗过敏活性。这些衍生物在被动足过敏反应和豚鼠过敏反应试验中进行了测试,揭示了它们作为有效抗过敏剂的潜力 (Walsh 等,1990 年)。
抗精神病潜力:在另一项研究中,合成了对多巴胺和血清素受体具有亲和力的构象受限丁酰苯酮。这些化合物,包括 4-(2-吡啶基)哌嗪衍生物,通过体外和体内试验评估为抗精神病剂,突出了它们的治疗潜力 (Raviña 等,2000 年)。
分化诱导活性:研究了丁酸的哌嗪衍生物对人红白血病 K562 细胞和髓性白血病 HL60 细胞分化和增殖的影响。一些衍生物,在结构上与 1-[2-(4-甲氧基苯氧基)丁酰基]-4-(2-吡啶基)哌嗪相关,显示出有希望的分化诱导活性,在小鼠中没有显着毒性,表明它们在癌症治疗中的潜力 (Gillet 等,1997 年)。
属性
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-18(25-17-9-7-16(2)8-10-17)20(24)23-14-12-22(13-15-23)19-6-4-5-11-21-19/h4-11,18H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKITFZTLCZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)
![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)
![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)


![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4619009.png)
![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)